2-(Trifluoromethyl)phenylboronic acid
Overview
Description
2-(Trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O2 . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
- The primary targets of 2-(Trifluoromethyl)phenylboronic acid are specific enzymes, including cytochrome P450 enzymes . These enzymes play crucial roles in drug metabolism, detoxification, and the activation of prodrugs.
- In Suzuki–Miyaura (SM) cross-coupling reactions, this compound serves as a reactant. It participates in carbon–carbon bond formation, allowing the synthesis of 2-trifluoromethyl aryl or heteroaryl derivatives .
- Mechanistic studies suggest that a 2:2 mixed anhydride is the active species, and the ortho-substituent of the boronic acid prevents amine coordination, accelerating amidation reactions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Trifluoromethyl)phenylboronic acid are largely defined by its role in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide under the influence of a palladium catalyst . The nature of these interactions is primarily chemical, involving the transfer of organic groups from boron to palladium .
Cellular Effects
For instance, some boronic acids can inhibit serine proteases, enzymes that play crucial roles in processes such as digestion, immune response, and blood clotting
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound acts as a nucleophile, transferring its organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability. Boronic acids are generally stable and readily prepared, making them ideal for use in various chemical reactions
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they may interact with a range of enzymes and cofactors .
Subcellular Localization
Given its chemical properties, it is likely to be found in areas of the cell where Suzuki-Miyaura cross-coupling reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(trifluoromethyl)benzene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various aryl and heteroaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(Trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of molecular probes and sensors due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
- Phenylboronic acid
Comparison: 2-(Trifluoromethyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. Compared to phenylboronic acid, the trifluoromethyl group increases the acidity and stability of the compound, making it more suitable for certain reactions. Additionally, the position of the trifluoromethyl group (ortho vs. para) can significantly influence the reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBEPKGFVENFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370276 | |
Record name | 2-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-27-4 | |
Record name | 2-Trifluoromethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.